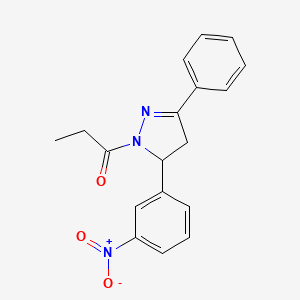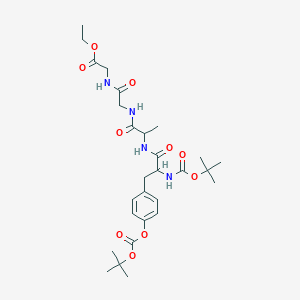
2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide, also known as DMBT, is a chemical compound that has been studied for its potential use in scientific research. This compound is a bi-thiazole derivative that has been shown to have interesting biochemical and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in cells. 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide has been shown to inhibit the activity of protein kinase C, an enzyme that plays a role in cell signaling and regulation. Additionally, 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide has been shown to bind to certain receptors in cells, which may contribute to its biological activity.
Biochemical and Physiological Effects:
2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide has been shown to have a variety of biochemical and physiological effects. In addition to its potential anticancer and antimicrobial properties, 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide in scientific research is its relatively straightforward synthesis method. Additionally, this compound has been shown to have interesting biological activity, making it a potential candidate for use in a variety of experiments. However, one limitation of using 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide. One area of interest is in the development of new anticancer therapies based on the biological activity of this compound. Additionally, 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide may have potential applications in the development of new antibiotics or anti-inflammatory drugs. Further research is needed to fully understand the mechanisms of action of 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide involves the reaction of 2-aminothiazole with 4-methylphenacyl bromide in the presence of a base. This reaction leads to the formation of a bi-thiazole derivative, which is then purified and converted into the dihydrobromide salt form. The synthesis of 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide is relatively straightforward and can be carried out in a laboratory setting using standard organic chemistry techniques.
Aplicaciones Científicas De Investigación
2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide has been studied for its potential use in a variety of scientific research applications. One area of interest is in the field of cancer research, where 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide has been shown to inhibit the growth of cancer cells in vitro. Additionally, 2',4'-dimethyl-N-(4-methylphenyl)-4,5'-bi-1,3-thiazol-2-amine dihydrobromide has been studied for its potential use as a fluorescent probe for imaging biological systems. This compound has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Propiedades
IUPAC Name |
4-(2,4-dimethyl-1,3-thiazol-5-yl)-N-(4-methylphenyl)-1,3-thiazol-2-amine;dihydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3S2.2BrH/c1-9-4-6-12(7-5-9)17-15-18-13(8-19-15)14-10(2)16-11(3)20-14;;/h4-8H,1-3H3,(H,17,18);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZVRCZTOOSXFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C(S3)C)C.Br.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Br2N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-4-{4-[(4-methylphenyl)amino]-1-phthalazinyl}benzamide](/img/structure/B5052854.png)
![2-bromo-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5052859.png)

![2-(4-butoxyphenyl)-5-[3-(2-methoxyphenyl)-2-propen-1-ylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5052870.png)

![N-[3-(1H-indazol-1-yl)propyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5052888.png)
![1-[2-(4-methoxyphenyl)-1-methyl-2-oxoethyl]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)pyridinium bromide](/img/structure/B5052899.png)


![ethyl 1-{[1-(4-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-4-piperidinecarboxylate](/img/structure/B5052920.png)
![4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylquinoline](/img/structure/B5052951.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B5052965.png)
![2-methyl-N-{2-[(4-methylphenyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B5052967.png)